3-(4-chlorophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
Description
3-(4-Chlorophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a triazolopurine derivative characterized by a fused heterocyclic core structure. The compound features a 4-chlorophenyl substituent at position 3, a methyl group at position 5, and a propyl chain at position 7. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 2.8) and a molecular weight of 388.8 g/mol. The 4-chlorophenyl moiety is hypothesized to enhance receptor binding via hydrophobic interactions and halogen bonding, while the propyl group may improve membrane permeability compared to shorter alkyl chains .
Properties
IUPAC Name |
8-(4-chlorophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2/c1-3-8-22-11-13(24)18-16(25)21(2)14(11)23-12(19-20-15(22)23)9-4-6-10(17)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFDJEMXHYZWDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, alternative solvents, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-chlorophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
4-Chloro-8-(4-chlorophenyl)-5a,6-dihydro-1H-[1,2,4]triazolo[3,4-e]purine (4a)
- Core Structure : Triazolo[3,4-e]purine (vs. triazolo[3,4-h]purine in the target compound).
- Substituents : 4-Chlorophenyl at position 8; lacks alkyl chains at position 8.
- The altered ring fusion (triazolo[3,4-e] vs. triazolo[3,4-h]) may disrupt planar stacking interactions with biological targets .
9-(4-Chlorobenzyl)-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-e]purine-6,8-dione
- Substituents : 4-Chlorobenzyl at position 9; 4-methylphenyl at position 3; dimethyl groups at positions 5 and 5.
- Key Differences : The benzyl group increases steric bulk, which may hinder binding in sterically constrained active sites. The dimethyl groups enhance metabolic stability but reduce solubility (aqueous solubility <10 µg/mL) .
9-[(3-Chlorophenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
- Substituents : 3-Chlorophenyl (vs. 4-chlorophenyl) at the benzyl position; 4-methylphenyl at position 3.
- Key Differences : The meta-chloro substitution on the phenyl ring reduces halogen bonding efficiency compared to para-substituted analogues. The methylphenyl group may enhance π-π stacking but could introduce steric clashes .
Data Table: Comparative Analysis of Triazolopurine Derivatives
Pharmacological Implications
Substituent Position : The para-chloro substitution on the phenyl ring (target compound) is superior to meta-chloro () in maximizing halogen bonding interactions .
Ring Fusion : Triazolo[3,4-h]purine (target) exhibits greater planarity than triazolo[4,3-e]purine (), favoring interactions with flat enzymatic active sites .
Biological Activity
3-(4-chlorophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a synthetic compound belonging to the class of triazolopurines. It exhibits a complex heterocyclic structure with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H15ClN6O2
- Molecular Weight : 358.79 g/mol
- IUPAC Name : this compound
The compound features a chlorophenyl group at the 3-position and a propyl group at the 9-position of the triazolopurine framework. Its unique structure allows for various interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Activity : The compound has shown potential in inhibiting the growth of various cancer cell lines. Studies have reported IC50 values indicating significant cytotoxic effects against melanoma and monocytic cell lines .
- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes such as GSK-3β and DNA gyrase. For instance, its inhibition of GSK-3β was noted to reduce activity by over 57% at concentrations around 1 μM .
- Antimicrobial Properties : Preliminary investigations suggest antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's minimal inhibitory concentrations (MIC) were assessed against various bacterial strains .
The mechanisms underlying the biological activities of this compound involve:
- Receptor Binding : The compound interacts with specific receptors and enzymes through hydrogen bonding and hydrophobic interactions. This binding modulates various signaling pathways crucial for cellular functions.
- Inhibition of Key Pathways : By inhibiting enzymes such as GSK-3β and DNA gyrase, the compound disrupts critical pathways involved in cell proliferation and survival .
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Cancer Research : A study evaluated its antiproliferative effects on melanoma cells (B16-F10) and human monocytic cell lines (U937). The results indicated that certain derivatives exhibited enhanced activity compared to standard treatments .
- Antimicrobial Testing : In vitro studies assessed its efficacy against Staphylococcus aureus and Streptococcus pyogenes, revealing significant inhibitory activity at low concentrations .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights unique features that may enhance selectivity and potency:
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-Methyl-3-(4-methylphenyl)-9-propyl-[1,2,4]triazolo[3,4-h]purine | Structure | Similar triazolopurine core but with a methyl group instead of chlorine |
| 3-(2-Chlorophenyl)-5-methyl-[1,2,4]triazolo[3,4-h]purine | Structure | Different halogen substitution pattern affecting biological activity |
| 7-Methyl-3-(4-fluorophenyl)-[1,2]-triazolo[3',4']purine | Structure | Fluorinated variant showing different interaction profiles |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
